

# 4-Cyano-3-(trifluoromethyl)phenylboronic acid molecular weight

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## Compound of Interest

Compound Name:	4-Cyano-3-(trifluoromethyl)phenylboronic acid
Cat. No.:	B1463864

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An In-Depth Technical Guide to **4-Cyano-3-(trifluoromethyl)phenylboronic acid**: Properties, Applications, and Experimental Considerations

## Executive Summary

**4-Cyano-3-(trifluoromethyl)phenylboronic acid** is a highly functionalized synthetic building block of significant interest to the pharmaceutical and materials science industries. Its unique electronic properties, imparted by the presence of both a cyano (-CN) and a trifluoromethyl (-CF<sub>3</sub>) group, make it a valuable reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. The trifluoromethyl moiety is known to enhance critical drug-like properties such as lipophilicity and metabolic stability, while the cyano group provides a versatile handle for further chemical transformations.<sup>[1][2]</sup> This guide provides a comprehensive overview of the compound's physicochemical properties, core applications, detailed experimental protocols, and critical considerations for its handling and storage, aimed at researchers, chemists, and drug development professionals.

## Physicochemical Properties and Characterization

The utility of **4-Cyano-3-(trifluoromethyl)phenylboronic acid** in synthetic applications is directly linked to its distinct structural and electronic characteristics. The presence of two strong electron-withdrawing groups on the phenyl ring significantly influences its reactivity.

## Core Properties

A summary of the key quantitative data for this compound is presented below.

Property	Value	Source(s)
Molecular Weight	214.94 g/mol	[3][4][5]
Molecular Formula	C8H5BF3NO2	[4][5][6][7]
CAS Number	915299-32-0	[3][4][6][8]
Appearance	White to off-white solid	[7]
Purity	Typically ≥95-98%	[4][6][7][8]
Storage Temperature	2-8°C, under inert atmosphere	[3]

## Structural Influence on Reactivity

The substitution pattern of the phenyl ring is critical to the compound's chemical behavior. The electron-withdrawing nature of the cyano and trifluoromethyl groups decreases the electron density of the aromatic ring. This electronic modulation affects the transmetalation step in Suzuki-Miyaura coupling reactions, a key concept in its chemistry.[9][10] This can lead to cleaner reaction profiles and improved yields compared to less functionalized phenylboronic acids.[9]

## Standard Analytical Characterization

Complete characterization of boronic acids can be challenging as they readily form stable cyclic anhydrides known as boroxines, especially upon dehydration.[11] Therefore, a combination of analytical techniques is essential for unambiguous identification and purity assessment.

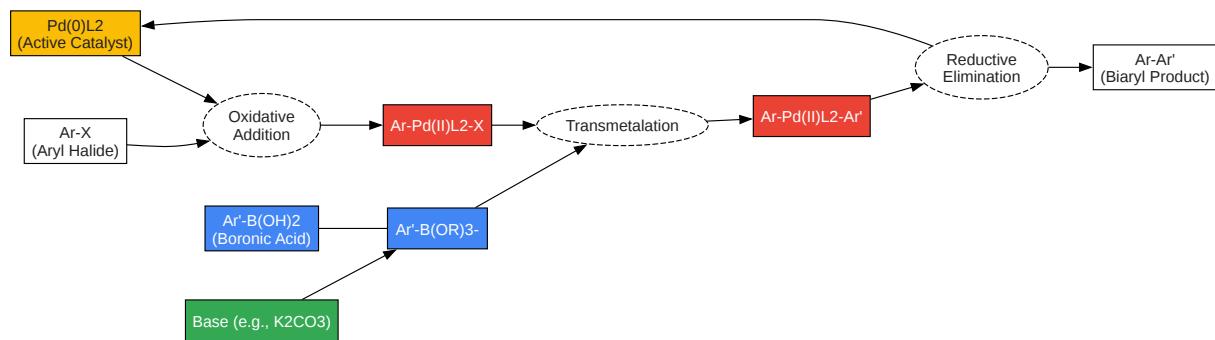
- **NMR Spectroscopy:** <sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F, and <sup>11</sup>B NMR are used to confirm the structure. The presence of the boroxine anhydride can often be detected in <sup>1</sup>H and <sup>11</sup>B NMR spectra.
- **Mass Spectrometry (MS):** Provides confirmation of the molecular weight.
- **High-Performance Liquid Chromatography (HPLC):** Used to determine the purity of the material, which is critical for reproducible results in subsequent synthetic applications.[2]

## Core Applications in Synthetic Chemistry

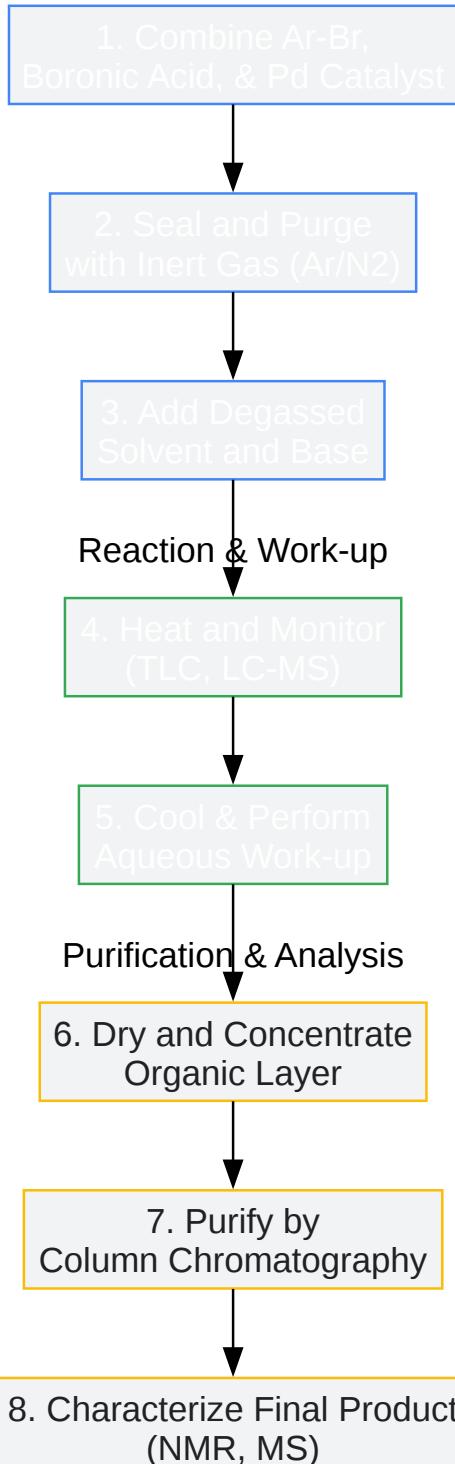
**4-Cyano-3-(trifluoromethyl)phenylboronic acid** is a versatile building block, primarily utilized for the formation of carbon-carbon bonds in the synthesis of complex organic molecules.

### Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of this reagent is in the Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis that enables the efficient formation of biaryl structures.<sup>[1][10]</sup> The boronic acid serves as the organoboron component, which reacts with an aryl halide or triflate in the presence of a palladium catalyst and a base. Its unique electronic properties make it an excellent coupling partner for constructing molecules with potential therapeutic value.<sup>[9]</sup>



## Reaction Setup

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